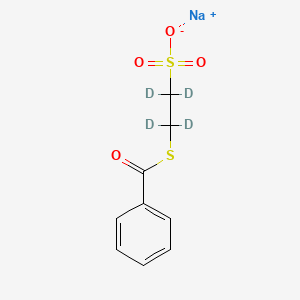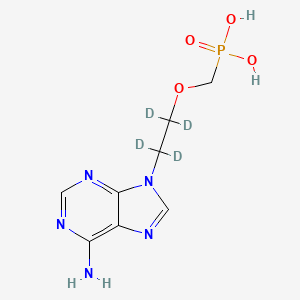
阿德福韦-d4
描述
Adefovir-d4 is the deuterium labeled Adefovir . It is an adenosine monophosphate analog antiviral agent that inhibits HBV DNA polymerase after intracellular conversion to Adefovir diphosphate . It has an IC50 of 0.7 μM against HBV in the HepG2.2.15 cell line .
Molecular Structure Analysis
Adefovir-d4 is the deuterium labeled Adefovir . The molecular formula of Adefovir is C8H12N5O4P . The average mass is 273.186 Da and the monoisotopic mass is 273.062683 Da .科学研究应用
Improvement of Drug Solubility and Dissolution
Adefovir Dipivoxil Cocrystals: have been studied to enhance the in vitro dissolution and oral bioavailability of Adefovir Dipivoxil (ADD). By cocrystallizing ADD with coformers like paracetamol and saccharin, researchers aim to improve its solubility, which is crucial for effective drug delivery .
Enhancement of Intestinal Permeability
The selection of coformers in the cocrystallization process can significantly affect the intestinal absorption of ADD. For instance, paracetamol has been shown to inhibit P-gp, a protein that pumps foreign substances out of cells, thereby enhancing the drug’s intestinal permeability .
Pharmacokinetic Optimization
Cocrystallization with appropriate coformers can lead to an increase in the maximum concentration (Cmax) and the area under the curve (AUC) of ADD in pharmacokinetic studies. This indicates a higher level of the drug in the bloodstream over time, improving its therapeutic efficacy .
Electrochemical Sensing Applications
Adefovir has been detected using a Zirconium Molybdate Nanocomposites’ Sensing Platform . This method provides a sensitive and selective approach for the electrochemical detection of Adefovir, which is vital for monitoring drug levels in patients undergoing treatment for conditions like AIDS and chronic hepatitis B .
Drug Repurposing for Cancer Treatment
Adefovir Dipivoxil has been identified as a potential therapeutic candidate for Medullary Thyroid Carcinoma (MTC) . It acts as a transcriptional inhibitor of the RET gene, suppressing the expression of the RET protein, which is implicated in the proliferation of MTC cells .
作用机制
Target of Action
Adefovir-d4, a deuterium-labeled form of Adefovir , primarily targets the viral RNA-dependent DNA polymerase of the Hepatitis B Virus (HBV) . This enzyme plays a crucial role in the replication of the virus, making it a key target for antiviral therapy .
Mode of Action
Adefovir-d4, like its parent compound Adefovir, is an adenosine monophosphate analog . After intracellular conversion to Adefovir diphosphate, it inhibits the HBV DNA polymerase . This interaction interferes with the viral replication process, thereby reducing the proliferation of the virus .
Biochemical Pathways
Adefovir-d4 affects the biochemical pathway of viral replication in HBV. By inhibiting the HBV DNA polymerase, it disrupts the synthesis of new viral DNA, thereby preventing the replication and spread of the virus .
Pharmacokinetics
The pharmacokinetics of Adefovir-d4 are expected to be similar to those of Adefovir. Adefovir is rapidly converted to its active form in the body . It has a bioavailability of 59% and a half-life of 7.5 hours . The drug is primarily excreted in the urine . In a study, it was found that co-administration of other drugs primarily affected the apparent absorption and/or prodrug conversion of Adefovir dipivoxil, resulting in a minor drug-drug interaction .
Result of Action
The inhibition of HBV DNA polymerase by Adefovir-d4 results in a decrease in viral replication. This leads to a reduction in the viral load in patients with chronic hepatitis B . It’s important to note that adefovir is ineffective against hiv-1 .
Action Environment
The action of Adefovir-d4 can be influenced by various environmental factors. For instance, the presence of other drugs can affect its absorption and conversion, as seen in the study mentioned earlier . Additionally, factors such as the patient’s renal function can impact the drug’s elimination from the body
安全和危害
属性
IUPAC Name |
[2-(6-aminopurin-9-yl)-1,1,2,2-tetradeuterioethoxy]methylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N5O4P/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-17-5-18(14,15)16/h3-4H,1-2,5H2,(H2,9,10,11)(H2,14,15,16)/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPKOOSCJHTBAH-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCOCP(=O)(O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OCP(=O)(O)O)N1C=NC2=C(N=CN=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N5O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adefovir-d4 | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

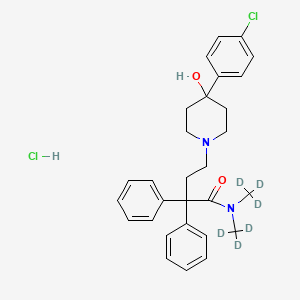
![(S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine](/img/structure/B562595.png)
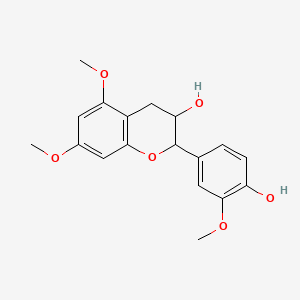
![[6-(Hydroxymethyl)-5-methylpyrazin-2-yl]methanol](/img/structure/B562598.png)
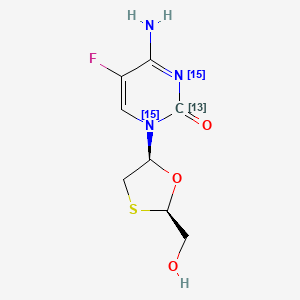
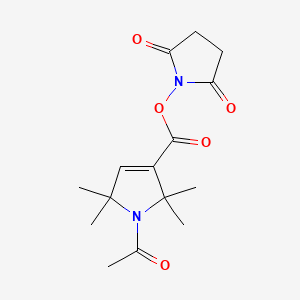
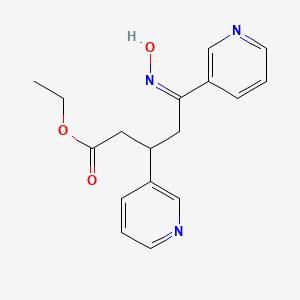
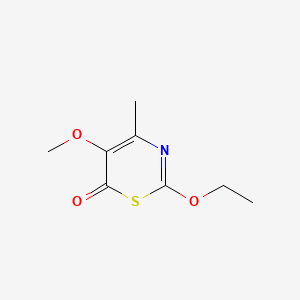

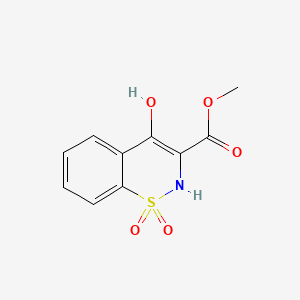
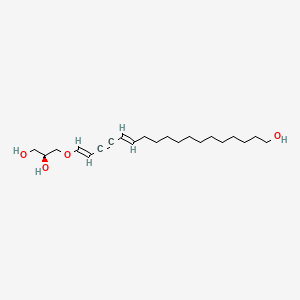
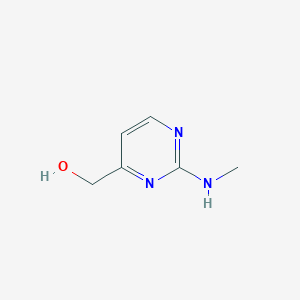
![Sodium;hydroxy-[1-hydroxy-3-[pentyl(trideuteriomethyl)amino]-1-phosphonopropyl]phosphinate](/img/structure/B562616.png)
